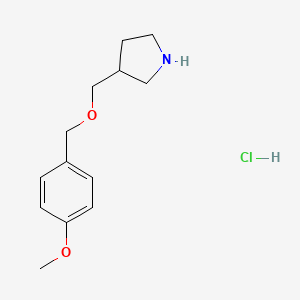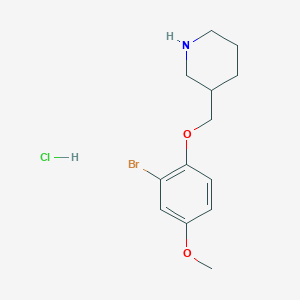
1-(4-ブロモフェニル)-3,3-ジメチルシクロブタン-1-カルボン酸
概要
説明
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, also known as 4-bromo-3,3-dimethylcyclobutane-1-carboxylic acid (4-BDCB), is an organic acid with a wide range of applications in the scientific research and pharmaceutical industries. 4-BDCB is an important intermediate in the synthesis of various compounds and is used as a starting material for the synthesis of various drugs. It is also used as a reagent in the synthesis of polymers and polysaccharides. 4-BDCB is a versatile compound, with a wide range of biological and physiological effects.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
実験室実験の利点と制限
The main advantage of using 4-BDCB in laboratory experiments is its versatility. It can be used in a wide range of experiments, from the synthesis of various drugs to the synthesis of polymers and polysaccharides. 4-BDCB is also relatively easy to synthesize and can be purified by column chromatography. The main limitation of using 4-BDCB in laboratory experiments is its toxicity. 4-BDCB is toxic and should be handled with care.
将来の方向性
There are many potential future directions for the use of 4-BDCB in scientific research. It could be used in the synthesis of new drugs and polymers, as well as in the development of new therapies for various diseases. Additionally, 4-BDCB could be used to study the mechanism of action of various drugs, and to develop new methods of drug delivery. Finally, 4-BDCB could be used to study the biochemical and physiological effects of various compounds, and to develop new strategies for the treatment of various diseases.
科学的研究の応用
抗菌剤開発
1-(4-ブロモフェニル)-3,3-ジメチルシクロブタン-1-カルボン酸の構造アナログは、抗菌剤としての可能性について研究されてきました。これらの化合物は、細菌(グラム陽性菌およびグラム陰性菌)および真菌種に対して有望な活性を示しています。 誘導体の分子構造は、分光分析データによって確認され、そのインビトロ抗菌活性は、比濁法を用いて評価されました .
抗がん活性
この化合物の誘導体は合成され、その抗がん活性、特にエストロゲン受容体陽性ヒト乳がん腺癌細胞株(MCF7)に対する抗がん活性について評価されています。 スルホロダミンB(SRB)アッセイを使用して、抗増殖効果を評価したところ、特定の誘導体は有意な活性を示し、乳がん治療の可能性を示唆しました .
分子ドッキング研究
活性化合物が標的受容体の結合ポケット内でどのように結合するかを理解するために、分子ドッキング研究が行われました。これは、創薬の合理的設計にとって非常に重要です。なぜなら、薬物候補の親和性と活性を予測するのに役立つからです。 1-(4-ブロモフェニル)-3,3-ジメチルシクロブタン-1-カルボン酸の誘導体を含む研究では、良好なドッキングスコアが示されており、さらなる創薬のためのリード化合物としての可能性を示唆しています .
神経保護研究
この化合物の誘導体の神経保護の可能性に関する研究が開始されました。研究は、神経インパルス伝達に不可欠な酵素であるアセチルコリンエステラーゼ(AchE)に焦点を当てています。 AchEの活性とその生物における行動パラメータとの関連性を調査することで、神経変性疾患の治療法の開発につながる可能性があります .
酸化ストレスバイオマーカー分析
この化合物の誘導体は、酸化ストレスバイオマーカー分析における役割について調査されています。酸化ストレスはさまざまな疾患に関連しており、マロンジアルデヒド(MDA)レベルの測定は、細胞損傷を評価するための一般的な方法です。 これらの誘導体を含む研究は、酸化損傷とその健康への影響についての理解を深める可能性があります .
薬理学的プロファイリング
化合物の誘導体の多様な生物活性、例えば抗炎症、抗うつ、抗けいれん、抗酸化、抗腫瘍活性などがプロファイリングされています。 この薬理学的プロファイリングは、さまざまな病気に対する新しい治療用途と潜在的な薬物候補を特定するのに役立ちます .
生化学分析
Biochemical Properties
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .
Cellular Effects
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUSPIAMPIRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



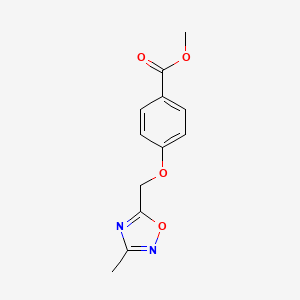
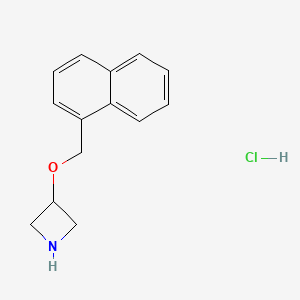




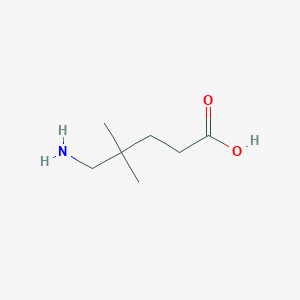



![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
